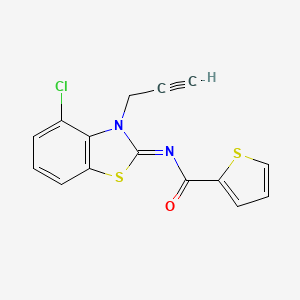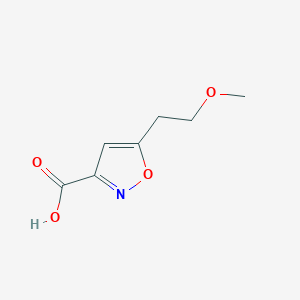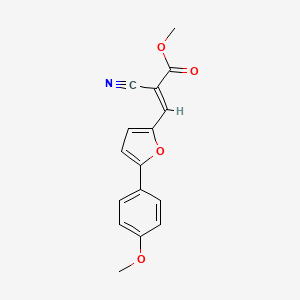
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate, also known as MCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCA is a type of acrylate ester that has a furan ring and a cyano group attached to it. In
Mechanism of Action
The mechanism of action of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is not well understood, but it is believed to act as a nucleophile due to the presence of the cyano group. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been shown to undergo Michael addition reactions with various electrophiles, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate are not well studied, but it has been shown to have low toxicity in vitro. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been shown to have anti-inflammatory properties in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate in lab experiments is its high purity, which can lead to more accurate and reproducible results. However, one limitation of using (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate. One potential direction is the development of new synthetic methods that can produce (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate more efficiently and at a lower cost. Another direction is the study of the potential applications of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate in the field of medicine, such as its use as a drug delivery system or in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action and biochemical and physiological effects of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate.
Synthesis Methods
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with methanol and thionyl chloride to form methyl 2-furoate. The resulting product is then reacted with malononitrile and sodium ethoxide to yield (E)-methyl 2-cyano-3-(5-formylfuran-2-yl)acrylate, which is then reduced with sodium borohydride to produce (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate.
Scientific Research Applications
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has been studied for its potential applications in various fields of science. One such application is in the field of organic electronics, where (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has been used as a building block for the synthesis of conjugated polymers that can be used in electronic devices such as solar cells and light-emitting diodes. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-19-13-5-3-11(4-6-13)15-8-7-14(21-15)9-12(10-17)16(18)20-2/h3-9H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVIYVRRLUDFX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)
![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)
![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)
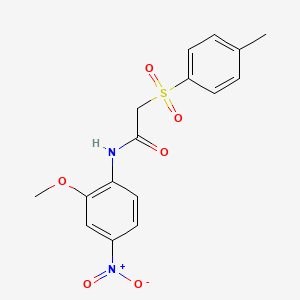
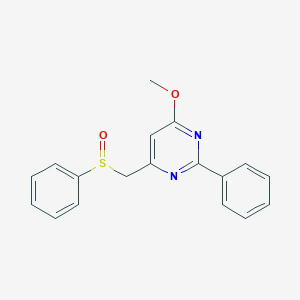
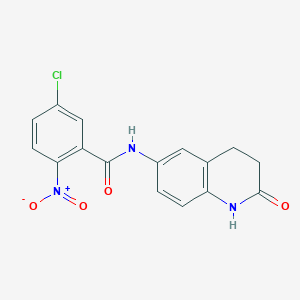

![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)
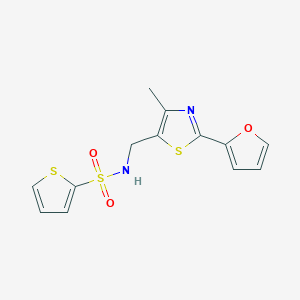
![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)

